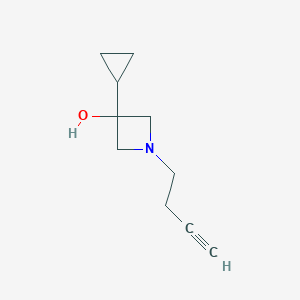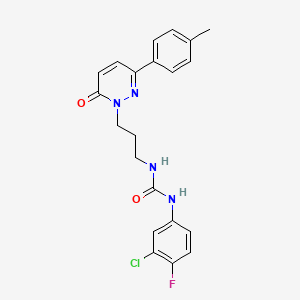![molecular formula C13H23BO2 B2382303 2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2140184-59-2](/img/structure/B2382303.png)
2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H23BO2 . It has a molecular weight of 222.13 g/mol . The compound is also known by other names such as “2140184-59-2”, “2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, and "starbld0002548" .
Molecular Structure Analysis
The compound’s structure includes a bicyclo[4.1.0]heptanyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI code for the compound is "1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 222.1791101 g/mol . The topological polar surface area of the compound is 18.5 Ų . The compound has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its boronate functionality allows for efficient cross-coupling reactions, such as Suzuki-Miyaura coupling, which enables the creation of complex organic molecules. Researchers utilize it to construct diverse chemical structures, including pharmaceutical intermediates .
Medicinal Chemistry
In medicinal chemistry, this compound finds applications as a boron-containing pharmacophore. Scientists explore its potential as a drug scaffold, aiming to develop novel therapeutic agents. By incorporating boron atoms, researchers enhance drug properties like metabolic stability, binding affinity, and selectivity. The compound’s unique bicyclic structure offers opportunities for designing targeted drugs .
Materials Science
Due to its stability and boron content, 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contributes to materials science. It participates in the synthesis of functional materials, including luminescent compounds, liquid crystals, and polymers. Researchers investigate its role in enhancing material properties and developing advanced materials for various applications .
Boron Neutron Capture Therapy (BNCT)
BNCT is a cancer treatment that utilizes boron-containing compounds. In this context, our compound could serve as a boron delivery agent. When selectively accumulated in tumor cells, it captures thermal neutrons, leading to localized nuclear reactions and tumor cell destruction. Researchers explore its potential for targeted cancer therapy .
Boron-Based Sensors
The compound’s boron center makes it suitable for sensor development. Researchers design fluorescent or colorimetric sensors by incorporating it into molecular frameworks. These sensors detect specific analytes (e.g., metal ions, pH changes) based on boron’s unique properties. Applications range from environmental monitoring to biomedical diagnostics .
Catalysis
Boron-containing compounds often play crucial roles in catalysis. Our compound could serve as a catalyst or ligand in various reactions. Researchers investigate its ability to promote transformations such as C-C bond formation, oxidation, and reduction. Its rigid bicyclic structure may impart selectivity and stability to catalytic systems .
Safety and Hazards
The compound has a GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, and H335 . The precautionary statements for the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLMQBKCHIMSCP-ZACCUICWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
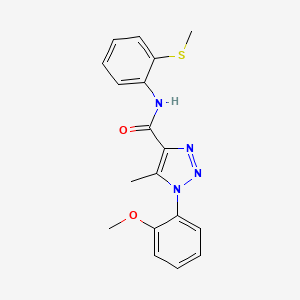
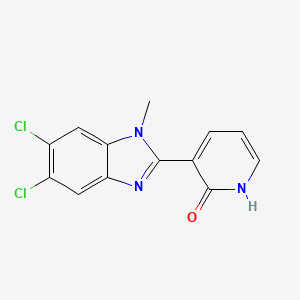
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
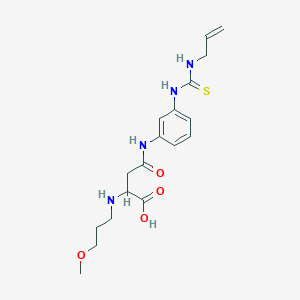
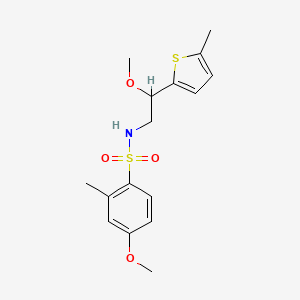
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
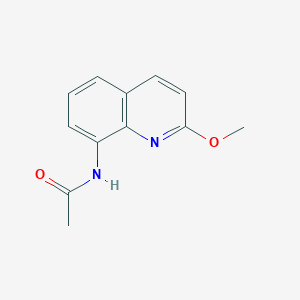
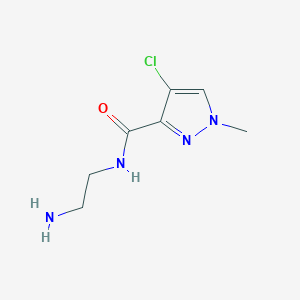

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)
